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Compound of Interest

Compound Name: 4-Isopropylanisole

Cat. No.: B1583350 Get Quote

A comprehensive review of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data

for 4-Isopropylanisole from the Spectral Database for Organic Compounds (SDBS), NIST

WebBook, PubChem, and ChemicalBook, providing researchers, scientists, and drug

development professionals with a valuable resource for compound identification and

characterization.

This guide presents a detailed comparison of spectroscopic data for the aromatic compound 4-
Isopropylanisole (CAS No. 4132-48-3) from four major public databases: the Spectral

Database for Organic Compounds (SDBS), the National Institute of Standards and Technology

(NIST) WebBook, PubChem, and ChemicalBook. By collating and standardizing data for

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to

facilitate accurate spectral interpretation and compound verification.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectra of 4-Isopropylanisole are characterized by signals corresponding to the

aromatic protons, the methoxy group protons, and the protons of the isopropyl group. The data

presented in Table 1 reveals a high degree of consistency across the different sources, with

minor variations in reported chemical shifts attributable to differences in experimental

conditions such as solvent and instrument frequency.
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Proton Assignment SDBS ChemicalBook PubChem (Wiley)

-CH(CH₃)₂ (septet) 2.86 ppm 2.87 ppm 2.85 ppm

-OCH₃ (singlet) 3.77 ppm 3.78 ppm 3.77 ppm

Aromatic (d, J=8.8 Hz) 6.83 ppm 6.84 ppm 6.83 ppm

Aromatic (d, J=8.8 Hz) 7.12 ppm 7.13 ppm 7.12 ppm

-CH(CH₃)₂ (doublet) 1.22 ppm 1.23 ppm 1.22 ppm

Table 1: Comparison of ¹H NMR Spectroscopic Data for 4-Isopropylanisole.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectral data for 4-Isopropylanisole, summarized in Table 2, provides

information on the carbon framework of the molecule. All sources are in close agreement

regarding the chemical shifts of the seven unique carbon environments.

Carbon Assignment SDBS ChemicalBook
PubChem (Wiley-

VCH)

-CH(CH₃)₂ 24.1 ppm 24.1 ppm 24.1 ppm

-CH(CH₃)₂ 33.2 ppm 33.2 ppm 33.2 ppm

-OCH₃ 55.2 ppm 55.2 ppm 55.2 ppm

Aromatic C-H 113.8 ppm 113.8 ppm 113.8 ppm

Aromatic C-H 127.3 ppm 127.3 ppm 127.3 ppm

Aromatic C-ipso

(isopropyl)
146.9 ppm 146.9 ppm 146.9 ppm

Aromatic C-ipso

(methoxy)
157.9 ppm 157.9 ppm 157.9 ppm

Table 2: Comparison of ¹³C NMR Spectroscopic Data for 4-Isopropylanisole.
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Infrared (IR) Spectroscopy
The IR spectra of 4-Isopropylanisole exhibit characteristic absorption bands corresponding to

C-H, C=C, and C-O bonds. The major peaks are consistently reported across the databases,

as shown in Table 3.

Vibrational Mode SDBS (Liquid Film) NIST (Gas Phase) PubChem (ATR)

Aromatic C-H Stretch ~3030 cm⁻¹ ~3060 cm⁻¹ ~3030 cm⁻¹

Aliphatic C-H Stretch ~2960 cm⁻¹ ~2965 cm⁻¹ ~2960 cm⁻¹

Aromatic C=C Stretch ~1610, 1510 cm⁻¹ ~1612, 1514 cm⁻¹ ~1610, 1510 cm⁻¹

C-O Stretch (Aryl

Ether)
~1245 cm⁻¹ ~1248 cm⁻¹ ~1245 cm⁻¹

Out-of-plane C-H

Bend
~830 cm⁻¹ ~831 cm⁻¹ ~828 cm⁻¹

Table 3: Comparison of Major IR Absorption Peaks for 4-Isopropylanisole.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 4-Isopropylanisole results in a characteristic

fragmentation pattern. The molecular ion peak and the major fragment ions are consistently

observed across the different sources, providing a reliable fingerprint for the compound's

identification.
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m/z

Relative Intensity

(PubChem/MassBan

k)

Relative Intensity

(NIST)

Fragment

Assignment

150 27% 26% [M]⁺ (Molecular Ion)

135 100% 100% [M-CH₃]⁺

105 16% 15% [M-C₃H₇]⁺

91 9% 8% [C₇H₇]⁺

77 7% 6% [C₆H₅]⁺

Table 4: Comparison of Mass Spectrometry Data for 4-Isopropylanisole.

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. While specific instrument parameters may vary between the different data sources,

the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of 4-Isopropylanisole is

prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on

a high-field NMR spectrometer. For ¹H NMR, key parameters include the number of scans,

relaxation delay, and pulse width. For ¹³C NMR, broadband proton decoupling is typically

employed to simplify the spectrum.

Infrared (IR) Spectroscopy: For liquid samples such as 4-Isopropylanisole, the IR spectrum

can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an

Attenuated Total Reflectance (ATR) accessory. A background spectrum is first recorded,

followed by the spectrum of the sample. The resulting spectrum is typically displayed as

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Electron Ionization (EI) is the most common method for the mass

analysis of small, volatile molecules like 4-Isopropylanisole. The sample is introduced into the

ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This
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causes ionization and fragmentation of the molecule. The resulting ions are then separated

based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Comparison Workflow
The following diagram illustrates the workflow for acquiring and comparing spectroscopic data

from multiple sources.

Workflow for Spectroscopic Data Comparison
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Caption: Workflow for Spectroscopic Data Comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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